molecular formula C10H14ClF2N B1425250 3,5-difluoro-N-(2-methylpropyl)aniline hydrochloride CAS No. 1221725-97-8

3,5-difluoro-N-(2-methylpropyl)aniline hydrochloride

Cat. No. B1425250
M. Wt: 221.67 g/mol
InChI Key: KKHLQQYJBXRPGE-UHFFFAOYSA-N
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Description

“3,5-difluoro-N-(2-methylpropyl)aniline hydrochloride” is a chemical compound with the CAS Number: 1221725-97-8 . It has a molecular weight of 221.68 and is commonly used in scientific experiments.


Molecular Structure Analysis

The molecular formula of “3,5-difluoro-N-(2-methylpropyl)aniline hydrochloride” is C10H14ClF2N . The InChI Code is 1S/C10H13F2N.ClH/c1-7(2)6-13-10-4-8(11)3-9(12)5-10;/h3-5,7,13H,6H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The physical form of “3,5-difluoro-N-(2-methylpropyl)aniline hydrochloride” is a powder . Unfortunately, the specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Drug Metabolism and Environmental Impact

One study explores the effects of chlorinated benzene metabolites on liver enzyme activity, suggesting implications for compounds like "3,5-difluoro-N-(2-methylpropyl)aniline hydrochloride" in drug metabolism research (Kimura et al., 1983). Another study focuses on the synthesis and characterization of diclofenac metabolites, highlighting methodologies that could be relevant for studying the metabolism and toxicological implications of "3,5-difluoro-N-(2-methylpropyl)aniline hydrochloride" (Kenny et al., 2004).

Chemical Synthesis and Characterization

Research on the efficient synthesis of labeled compounds, such as "[13C6]-3,5-dichloroaniline," presents techniques potentially applicable to "3,5-difluoro-N-(2-methylpropyl)aniline hydrochloride," especially in the context of drug metabolism and pharmacokinetic studies (Latli et al., 2008). The development of new catalytic processes for synthesizing complex molecules, as demonstrated by Wang et al. (2019) in their work on fluorenones, might offer insights into novel synthetic routes for related compounds (Wang et al., 2019).

Environmental Remediation

The study by Liu et al. (2002), which investigated the degradation of aniline by a Delftia sp. strain, offers a perspective on bioremediation strategies that could be adapted for compounds similar to "3,5-difluoro-N-(2-methylpropyl)aniline hydrochloride" (Liu et al., 2002). This research could guide efforts to mitigate environmental impacts of chemical pollutants.

Corrosion Inhibition

Daoud et al. (2014) explore the corrosion inhibition properties of a synthesized thiophene Schiff base, which may inspire research into the potential applications of "3,5-difluoro-N-(2-methylpropyl)aniline hydrochloride" as a corrosion inhibitor in industrial contexts (Daoud et al., 2014).

Safety And Hazards

The safety information for “3,5-difluoro-N-(2-methylpropyl)aniline hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3,5-difluoro-N-(2-methylpropyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N.ClH/c1-7(2)6-13-10-4-8(11)3-9(12)5-10;/h3-5,7,13H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHLQQYJBXRPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=CC(=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-difluoro-N-(2-methylpropyl)aniline hydrochloride

CAS RN

1221725-97-8
Record name Benzenamine, 3,5-difluoro-N-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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